Tert-butyl 12-acetyloxyoctadecanoate
Description
Tert-butyl 12-acetyloxyoctadecanoate is a synthetic ester derivative of octadecanoic acid (stearic acid) featuring a tert-butyl ester group at the carboxyl terminus and an acetyloxy substitution at the 12th carbon of the alkyl chain. Its structure combines a long hydrophobic carbon chain (18 carbons) with polar functional groups, making it a candidate for applications in organic synthesis, pharmaceuticals, or polymer chemistry. The compound’s properties can be inferred from structural analogs, such as tert-butyl esters with similar substituents .
Properties
CAS No. |
6284-44-2 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
tert-butyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C24H46O4/c1-6-7-8-15-18-22(27-21(2)25)19-16-13-11-9-10-12-14-17-20-23(26)28-24(3,4)5/h22H,6-20H2,1-5H3 |
InChI Key |
SHHFJVGGGJHSKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 12-acetyloxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent is also common in the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 12-acetyloxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 12-acetyloxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Tert-butyl esters are used in the production of biodiesel and as solvents in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 12-acetyloxyoctadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The tert-butyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on tert-butyl 12-acetyloxyoctadecanoate and structurally related tert-butyl esters, highlighting molecular properties, functional groups, and available safety data.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound* | C₂₄H₄₆O₄ | 398.63† | tert-butyl ester, acetyloxy |
| tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | C₁₃H₂₆O₆ | 278.34 | tert-butyl ester, hydroxy, ether |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | tertiary alcohol |
| Methyl tetradecanoate | C₁₅H₃₀O₂ | 242.40 | methyl ester |
*Inferred data based on structural analogs. †Calculated based on octadecanoic acid (C₁₈H₃₆O₂), tert-butyl group (C₄H₉), and acetyloxy (C₂H₃O₂).
Key Observations:
Functional Group Influence: The acetyloxy group in this compound enhances its polarity compared to non-substituted tert-butyl esters (e.g., tert-butyl alcohol). This group may increase susceptibility to hydrolysis or enzymatic cleavage . Ether linkages in tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate () improve water solubility, whereas the long alkyl chain in the target compound prioritizes lipid solubility .
Reactivity: Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic environments to yield tert-butanol and carboxylic acids. For example, tert-butyl alcohol decomposes in strong mineral acids to release flammable isobutylene gas . The acetyloxy group may undergo ester exchange reactions or oxidation, depending on conditions.
Toxicity and Safety: Limited toxicity data are available for tert-butyl esters. For instance, tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate () lacks acute or chronic toxicity profiles, and similar gaps exist for the target compound . In contrast, tert-butyl alcohol () has well-documented exposure limits (OSHA PEL: 100 ppm) and irritant properties, but ester derivatives may exhibit reduced volatility and different toxicokinetics .
Research Findings and Gaps
Synthetic Utility: Tert-butyl esters are widely used as protective groups for carboxylic acids in organic synthesis. The acetyloxy group in the target compound could serve as a site for further functionalization .
Ecological and Metabolic Fate: No ecological data (e.g., biodegradability, bioaccumulation) are available for this compound. Its long alkyl chain may pose persistence concerns in environmental matrices . Tert-butyl alcohol is metabolized to acetone and excreted, but ester derivatives likely follow different pathways due to slower hydrolysis rates .
Industrial Handling :
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